molecular formula C15H21NO3 B2519788 tert-butyl (3-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)carbamate CAS No. 1824472-48-1

tert-butyl (3-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)carbamate

Cat. No.: B2519788
CAS No.: 1824472-48-1
M. Wt: 263.337
InChI Key: OEAPCDDYJLQCME-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and Structural Representation

The compound tert-butyl (3-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)carbamate is systematically named according to IUPAC rules to reflect its bicyclic structure and functional groups. The parent hydrocarbon is 1,2,3,4-tetrahydronaphthalene (tetralin), a bicyclic system comprising a benzene ring fused to a cyclohexene ring. Substituents are numbered to prioritize the carbamate group at position 2 and the hydroxyl group at position 3. The tert-butyl group is appended to the carbamate nitrogen via an oxygen atom.

Structural features :

  • Core : Bicyclic 1,2,3,4-tetrahydronaphthalene (tetralin).
  • Substituents :
    • A hydroxyl (-OH) group at position 3.
    • A carbamate (-OC(=O)NH-) group at position 2, with the nitrogen bonded to a tert-butyl (-C(CH₃)₃) group.

The structural formula is represented as:
$$
\chemfig{*6((=O)-O-N(-[::60]C(-[::90]CH3)(-[::180]CH3)(-[::270]CH_3))-::0)-=-=-=-)}
$$

CAS Registry Number and Molecular Formula Validation

The compound has been assigned multiple CAS Registry Numbers depending on stereochemical configuration:

CAS Number Stereochemistry Source
1824472-48-1 Not specified PubChem
904316-34-3 (1S,2R) ChemSpider

Molecular formula : $$ \text{C}{15}\text{H}{21}\text{NO}_{3} $$

  • Validation :
    • Calculated molecular weight : 263.33 g/mol (sum of atomic masses: C=180.21, H=21.17, N=14.01, O=48.00).
    • Observed molecular weight : 263.337 g/mol (PubChem , ChemSpider ).

Key analytical data :

Property Value Method/Source
Monoisotopic mass 263.152144 Da High-resolution MS
Purity >97% Novachemistry

Synonymous Terminology in Chemical Literature

The compound is referenced under multiple names in scientific databases and synthetic pathways:

Synonym Context Source
tert-Butyl [(1S,2R)-1-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl]carbamate Stereospecific synthesis Evitachem
Boc-protected 3-hydroxy-2-aminotetralin Peptide coupling intermediates PubChem
2-(Boc-amino)-1-hydroxy-1,2,3,4-tetrahydronaphthalene Chiral resolution studies ChemSpider

Abbreviations :

  • Boc : tert-Butoxycarbonyl, a common amine-protecting group.
  • Tetralin : Shorthand for 1,2,3,4-tetrahydronaphthalene.

Notable derivatives :

  • Stereoisomers : The (1S,2R) and (1R,2R) configurations are explicitly documented, affecting physicochemical properties .
  • Salts/adducts : No ionic forms are reported in the literature, as the compound is typically isolated as a neutral molecule.

Properties

IUPAC Name

tert-butyl N-(3-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO3/c1-15(2,3)19-14(18)16-12-8-10-6-4-5-7-11(10)9-13(12)17/h4-7,12-13,17H,8-9H2,1-3H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEAPCDDYJLQCME-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC2=CC=CC=C2CC1O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (3-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)carbamate typically involves the reaction of 3-hydroxy-1,2,3,4-tetrahydronaphthalene with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. The general reaction scheme is as follows:

3-hydroxy-1,2,3,4-tetrahydronaphthalene+tert-butyl chloroformatetert-butyl (3-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)carbamate\text{3-hydroxy-1,2,3,4-tetrahydronaphthalene} + \text{tert-butyl chloroformate} \rightarrow \text{this compound} 3-hydroxy-1,2,3,4-tetrahydronaphthalene+tert-butyl chloroformate→tert-butyl (3-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)carbamate

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis on a larger scale would likely involve similar reaction conditions with optimization for yield and purity. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (3-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)carbamate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent.

    Reduction: The carbonyl group formed from oxidation can be reduced back to a hydroxyl group using reducing agents like sodium borohydride (NaBH4).

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: PCC, Jones reagent

    Reduction: NaBH4, lithium aluminum hydride (LiAlH4)

    Substitution: Various nucleophiles such as halides, amines, and thiols

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde

    Reduction: Regeneration of the hydroxyl group

    Substitution: Formation of substituted naphthalene derivatives

Scientific Research Applications

Medicinal Chemistry

Tert-butyl (3-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)carbamate has been studied for its role as a precursor in the synthesis of other bioactive compounds. The compound's structural features allow it to be modified for enhanced biological activity. For instance, derivatives of this compound have been synthesized to evaluate their efficacy as enzyme inhibitors or in drug delivery systems.

Recent studies have highlighted the neuroprotective properties of this compound against neurodegenerative diseases such as Alzheimer's disease. In vitro experiments have shown that this compound can inhibit the aggregation of amyloid-beta peptides, which are implicated in neurotoxicity and cognitive decline.

Case Study: Neuroprotection Against Amyloid Beta Toxicity

In a study published in Molecules, researchers investigated the effects of this compound on astrocytes exposed to amyloid-beta 1-42. The results indicated that the compound reduced oxidative stress markers and inflammatory cytokines such as TNF-α in cell cultures. However, the in vivo efficacy was less pronounced compared to established treatments like galantamine due to bioavailability issues in animal models .

Potential Applications in Drug Development

The unique pharmacophore of this compound makes it a candidate for further development as a therapeutic agent. Its ability to modify biological pathways suggests potential applications in:

  • Alzheimer's Disease Therapy : As an inhibitor of amyloidogenesis.
  • Antioxidant Formulations : Due to its capacity to mitigate oxidative stress.

Table 2: Summary of Biological Activities

ActivityMechanismReference
Amyloid-beta inhibitionReduces aggregation
Anti-inflammatory effectsLowers TNF-α levels
NeuroprotectionProtects astrocytes from toxicity

Mechanism of Action

The mechanism of action of tert-butyl (3-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)carbamate is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, in biological systems. The presence of the hydroxyl and carbamate groups suggests potential interactions with hydrogen bonding and nucleophilic sites in target molecules.

Comparison with Similar Compounds

Comparison with Structural Analogues

The compound’s structural analogues differ primarily in substituent type, position, and functional groups on the tetrahydronaphthalene core.

Substituent Effects and Physicochemical Properties

Compound Name Substituent(s) Molecular Formula Molecular Weight Key Properties/Data CAS Number References
tert-Butyl (3-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)carbamate (Target) -OH (C3), -Boc (C2) C₁₅H₂₁NO₃ 263.34 g/mol Hydroxyl group enables hydrogen bonding; Boc enhances stability. Not provided
tert-Butyl (7-bromo-1,2,3,4-tetrahydronaphthalen-2-yl)carbamate -Br (C7), -Boc (C2) C₁₅H₂₀BrNO₂ 326.23 g/mol Bromine substitution increases molecular weight; potential for cross-coupling reactions. 1364165-70-7
tert-Butyl N-(6-amino-1,2,3,4-tetrahydronaphthalen-2-yl)carbamate -NH₂ (C6), -Boc (C2) C₁₅H₂₂N₂O₂ 262.35 g/mol Amino group introduces basicity; predicted collision cross-section (CCS): 161.7 Ų (M+H⁺). CID 89046207
tert-Butyl (2-(1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)thiophen-3-yl)carbamate -Oxo (C1), thiophene (C2) C₁₉H₂₂N₂O₃S 358.45 g/mol Oxo group and thiophene alter electronic properties; industrial safety data noted. 138900-97-7
Key Observations:

Substituent Position and Reactivity: Bromine at C7 () enhances molecular weight and reactivity in cross-coupling reactions, unlike the hydroxyl group in the target compound . Thiophene and oxo substituents () introduce aromaticity and electron-withdrawing effects, altering solubility and stability .

Collision Cross-Section (CCS): The amino-substituted analogue (C15H22N2O2) exhibits a CCS of 161.7 Ų for [M+H]⁺, suggesting a compact molecular shape under mass spectrometry conditions .

Molecular Weight Trends :

  • Bromine substitution increases molecular weight significantly (326.23 g/mol vs. 263.34 g/mol for the target compound) .

Biological Activity

Tert-butyl (3-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)carbamate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C15H21NO3
  • Molecular Weight : 263.33 g/mol
  • CAS Number : 1824472-48-1

The compound features a tetrahydronaphthalene core substituted with a tert-butyl carbamate group and a hydroxyl group, which may influence its solubility and biological interactions.

The biological activity of this compound has been linked to several mechanisms:

  • Anticancer Activity : Preliminary studies suggest that derivatives of tetrahydronaphthalene exhibit significant growth inhibition in cancer cell lines. For instance, compounds with similar structures have shown selective toxicity towards tumorigenic cells while sparing non-tumorigenic cells at concentrations as low as 10 µM .
  • Neuroprotective Effects : Some studies indicate that related compounds can protect neuronal cells from oxidative stress and amyloid-beta toxicity, which is particularly relevant in the context of Alzheimer's disease. The protective effects are attributed to the reduction of inflammatory cytokines like TNF-α and oxidative stress markers .
  • Enzyme Inhibition : The compound may act as an inhibitor for key enzymes involved in neurodegenerative processes. For example, it has been suggested that similar compounds can inhibit acetylcholinesterase and β-secretase, both of which are implicated in Alzheimer's pathology .

Anticancer Studies

A study conducted on various tetrahydronaphthalene derivatives highlighted their potential as anticancer agents. The research demonstrated that certain analogs could inhibit cell proliferation in murine liver cancer cells while having minimal effects on healthy liver cells . This selective action suggests a promising therapeutic window for further development.

Neuroprotective Studies

In vitro experiments have shown that compounds similar to this compound can significantly reduce cell death in astrocytes induced by amyloid-beta peptides. A notable study reported a reduction in TNF-α levels in treated astrocytes compared to controls exposed solely to amyloid-beta . This indicates potential for therapeutic applications in neurodegenerative diseases.

Data Summary Table

Biological ActivityObservations/FindingsReferences
AnticancerInhibition of tumorigenic cell growth; selective toxicity
NeuroprotectionReduction in astrocyte cell death; decreased TNF-α levels
Enzyme InhibitionPotential inhibition of acetylcholinesterase and β-secretase

Q & A

Basic: What are the key considerations for optimizing the synthesis of tert-butyl (3-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)carbamate?

Methodological Answer:
The synthesis typically involves nucleophilic substitution or carbamate formation under controlled conditions. Key parameters include:

  • Solvent selection : Dichloromethane (DCM) or acetonitrile are preferred for their polarity and ability to stabilize intermediates .
  • Temperature control : Reactions often proceed at 0–25°C to minimize side reactions (e.g., hydrolysis of the carbamate group) .
  • Catalysis : Acidic (e.g., HCl) or basic (e.g., triethylamine) conditions are critical for activating reactants. For example, hydrolysis of intermediates may require acid catalysis .
  • Purification : Column chromatography with silica gel and gradients of ethyl acetate/hexane is standard for isolating the pure product .

Basic: Which analytical techniques are most reliable for characterizing this compound and its intermediates?

Methodological Answer:

  • NMR Spectroscopy : 1^1H and 13^13C NMR are essential for confirming regiochemistry and stereochemistry. For example, the tert-butyl group appears as a singlet (~1.4 ppm in 1^1H NMR) .
  • HPLC : Reverse-phase HPLC with chiral columns (e.g., Chiralcel OD) can resolve enantiomers, critical for assessing stereochemical purity .
  • X-ray Crystallography : SHELX software (SHELXL/SHELXS) is widely used for resolving crystal structures, particularly for verifying tetrahydronaphthalene ring conformations and hydrogen-bonding networks .

Advanced: How can researchers resolve enantiomeric impurities in synthesized batches?

Methodological Answer:

  • Chiral Chromatography : Use Chiralpak AD-H or Chiralcel OD columns with mobile phases like hexane/ethanol (90:10) to separate enantiomers. For example, (±)-5 and (±)-6 analogs were resolved using this method .
  • Crystallization-Induced Diastereomerism : Introduce a chiral resolving agent (e.g., tartaric acid) to form diastereomeric salts, which can be differentially crystallized .
  • Dynamic Kinetic Resolution : Employ enzymes (e.g., lipases) under kinetic control to selectively modify one enantiomer .

Advanced: What mechanistic insights explain the acid/base-catalyzed hydrolysis of the carbamate group?

Methodological Answer:

  • Acidic Conditions : Protonation of the carbamate oxygen increases electrophilicity, facilitating nucleophilic attack by water. This generates a tetrahedral intermediate that collapses to release CO2_2 and the amine .
  • Basic Conditions : Deprotonation of water generates hydroxide ions, which attack the carbonyl carbon. The reaction proceeds via a similar tetrahedral intermediate but may lead to racemization if stereocenters are present .
  • Kinetic Studies : Monitor pH-dependent rates using 18^{18}O isotopic labeling or stopped-flow spectroscopy to distinguish between concerted and stepwise mechanisms .

Advanced: How should researchers address contradictions in crystallographic data during structural validation?

Methodological Answer:

  • SHELX Refinement : Use SHELXL’s restraints (e.g., DFIX, SIMU) to handle disordered tert-butyl or tetrahydronaphthalene groups. Validate with Rint_{int} and goodness-of-fit (GOF) metrics .
  • Twinned Data Analysis : For twinned crystals, apply HKLF 5 format in SHELXL to refine against overlapping reflections. Tools like PLATON can identify twinning .
  • Cross-Validation : Compare crystallographic data with NMR-derived distance constraints (e.g., NOESY) to resolve ambiguities in stereochemistry .

Advanced: What strategies are effective for evaluating biological activity in enzyme inhibition studies?

Methodological Answer:

  • Enzyme Assays : Use fluorescence-based or radiometric assays (e.g., acetylcholinesterase inhibition) with IC50_{50} determination. For example, analogs of this compound showed sub-micromolar activity in vesicular acetylcholine transporter (VAT) studies .
  • Docking Simulations : Perform molecular docking (e.g., AutoDock Vina) using X-ray structures of target enzymes (e.g., PDB entries) to predict binding modes of the carbamate group .
  • SAR Analysis : Systematically modify substituents (e.g., hydroxyl position, tert-butyl size) and correlate with activity trends. For instance, 3-hydroxy analogs exhibit higher binding affinity due to hydrogen bonding .

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